molecular formula C22H42O11 B599466 Decyl alpha-maltoside CAS No. 168037-12-5

Decyl alpha-maltoside

Cat. No. B599466
M. Wt: 482.567
InChI Key: WOQQAWHSKSSAGF-OSZUAXKGSA-N
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Description

Decyl alpha-maltoside is a type of glycoside with maltose as the glycone (sugar) functional group . It is a nonionic detergent and is often used for the solubilization and purification of membrane proteins . The empirical formula of Decyl alpha-maltoside is C22H42O11 .


Molecular Structure Analysis

The molecular weight of Decyl alpha-maltoside is 482.56 g/mol . The molecular formula is C22H42O11 . The structure consists of a hydrophilic polar head group and a hydrophobic non-polar tail group .


Physical And Chemical Properties Analysis

Decyl alpha-maltoside is a nonionic detergent . It has a critical micelle concentration (CMC) of approximately 1.66 mM in water .

Scientific Research Applications

Drug Development and Discovery

In the context of drug development, nonionic detergents like Decyl α-maltoside are pivotal in the screening and design of drug candidates. For example, DNA-encoded chemical libraries (DECLs), which are a novel approach in drug discovery, use detergents to maintain the solubility and stability of complex libraries for high-throughput screening against biological targets. The unique solubilizing properties of detergents facilitate the interaction between small molecules and proteins, enhancing the discovery of hit compounds suitable for lead development (Franzini & Randolph, 2016).

Biomedical Research and Development

In biomedical research, detergents are instrumental in studying the structure and function of biomolecules. For instance, pullulan, which contains maltosyl repeating units similar to those targeted by Decyl α-maltoside, is highly regarded for its biocompatibility and non-toxic nature. It's used in drug delivery, gene therapy, and tissue engineering. The presence of α-glycosidic linkages in such polymers demonstrates the importance of detergents in modifying biological interactions and enhancing biomedical applications (Singh et al., 2020).

Future Directions

Decyl alpha-maltoside has been used extensively in studies related to membrane protein crystallization . Given its effectiveness in solubilizing and extracting integral membrane proteins, it is likely to continue being a crucial tool in cell biology and biochemical research .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQAWHSKSSAGF-OSZUAXKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl alpha-maltoside

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